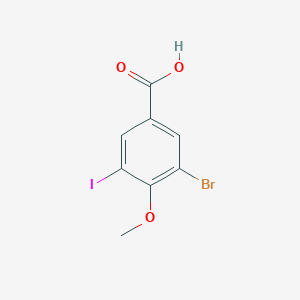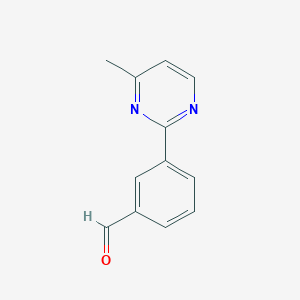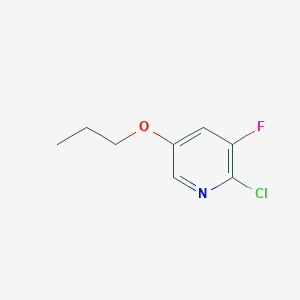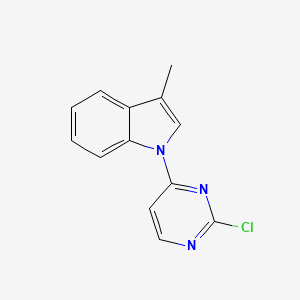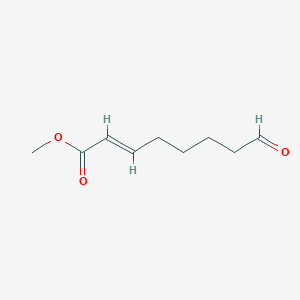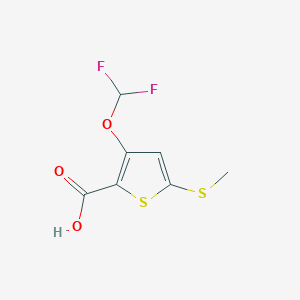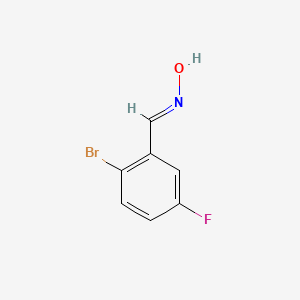![molecular formula C15H14O B12079565 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C15H14O It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and an ethanone group is attached to the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as acetyl chloride) and a Lewis acid catalyst (such as aluminum chloride) to introduce the ethanone group onto the biphenyl structure. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanol.
Substitution: 1-(4’-Bromo-[1,1’-biphenyl]-3-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to fit into specific binding sites, influencing biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone can be compared with other biphenyl derivatives, such as:
1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanone: Similar structure but with the ethanone group attached to the 4-position of the biphenyl ring.
1-(4’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone: Contains a methoxy group instead of a methyl group.
1-(4’-Bromo-[1,1’-biphenyl]-3-yl)ethanone: Contains a bromo group instead of a methyl group.
Eigenschaften
Molekularformel |
C15H14O |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-[3-(4-methylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15-5-3-4-14(10-15)12(2)16/h3-10H,1-2H3 |
InChI-Schlüssel |
JHCLNEOTTRNKFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





